15-Hydroperoxythromboxane A2
Description
Structure
3D Structure
Properties
CAS No. |
73151-69-6 |
|---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,3R,4S,5R)-3-[(E,3S)-3-hydroperoxyoct-1-enyl]-2,6-dioxabicyclo[3.1.1]heptan-4-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H32O6/c1-2-3-6-9-15(26-23)12-13-17-16(18-14-20(24-17)25-18)10-7-4-5-8-11-19(21)22/h4,7,12-13,15-18,20,23H,2-3,5-6,8-11,14H2,1H3,(H,21,22)/b7-4-,13-12+/t15-,16+,17+,18+,20-/m0/s1 |
InChI Key |
HOKLGACTDPUACN-YDQDXGRRSA-N |
SMILES |
CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)OO |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H]2C[C@H](O2)O1)C/C=C\CCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(C=CC1C(C2CC(O2)O1)CC=CCCCC(=O)O)OO |
Synonyms |
15-hydroperoxythromboxane A2 |
Origin of Product |
United States |
Biosynthetic Pathways and Enzymatic Formation of 15 Hydroperoxythromboxane A2
Arachidonic Acid as a Primary Precursor in Eicosanoid Biosynthesis
Role of Phospholipase A2 in Arachidonic Acid Liberation
The release of arachidonic acid from membrane phospholipids (B1166683) is catalyzed by the enzyme Phospholipase A2 (PLA2). wikipedia.orgresearchgate.netnih.gov PLA2 enzymes constitute a large superfamily that hydrolyzes the sn-2 ester bond of glycerophospholipids, liberating a free fatty acid—frequently arachidonic acid—and a lysophospholipid. aai.orgnih.gov This action is a crucial regulatory step for the entire eicosanoid synthesis cascade. jci.orgaai.org
Different isoforms of PLA2 are involved in this process, with cytosolic phospholipase A2 (cPLA2) and secretory phospholipase A2 (sPLA2) being particularly important. wikipedia.orgcsic.es The activation of PLA2 can be triggered by various cellular stimuli, leading to an increase in intracellular calcium levels which, in turn, facilitates the translocation of cPLA2 to the membrane to access its phospholipid substrates. csic.es This enzymatic liberation of arachidonic acid provides the necessary substrate for downstream enzymes like cyclooxygenases to initiate the synthesis of prostanoids. nih.govnih.gov
Cyclooxygenase (COX) Enzymes in Prostanoid Generation
Once liberated, free arachidonic acid is metabolized by cyclooxygenase (COX) enzymes, also known as prostaglandin (B15479496) H synthases (PGHS). nih.govjci.org These enzymes are bifunctional, possessing both a cyclooxygenase and a peroxidase active site. nih.govipinnovative.comacs.org They catalyze the committed step in the biosynthesis of the prostanoid family. nih.govacs.org There are two primary isoforms of this enzyme, COX-1 and COX-2, which, despite having similar functions, are encoded by different genes and exhibit different expression patterns and physiological roles. jci.orgipinnovative.com
Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into Prostaglandin H2 (PGH2) via a two-step process. nih.govipinnovative.com
Cyclooxygenase Activity : In the first step, the cyclooxygenase active site incorporates two molecules of molecular oxygen (O2) into the arachidonic acid backbone. nih.govtaylorandfrancis.com This reaction forms a 9,11-endoperoxide bridge and a 15-hydroperoxy group, resulting in the unstable intermediate, Prostaglandin G2 (PGG2). wikipedia.orgipinnovative.comhmdb.ca
Peroxidase Activity : The 15-hydroperoxyl group of PGG2 is then reduced to a 15-hydroxyl group (an alcohol) by the peroxidase activity of the same enzyme. nih.govtaylorandfrancis.com This net two-electron reduction transforms PGG2 into another unstable endoperoxide, PGH2. nih.govjci.orghmdb.ca
PGH2 serves as a crucial substrate for various downstream isomerases and synthases that produce the different types of prostaglandins (B1171923), prostacyclin, and thromboxanes in a cell-specific manner. taylorandfrancis.comncats.ioresearchgate.net While COX-1 is constitutively expressed in most tissues and is responsible for "housekeeping" functions, COX-2 is an inducible enzyme, with its expression being significantly upregulated during inflammation and other pathological states. jci.orgnih.govacs.orgresearchgate.net
Table 1: Key Enzymes in the Initial Prostanoid Pathway
| Enzyme | Precursor | Product(s) | Function |
| Phospholipase A2 (PLA2) | Membrane Phospholipids | Arachidonic Acid, Lysophospholipid | Liberates AA from cell membranes. wikipedia.orgnih.gov |
| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | Prostaglandin G2 (PGG2) | Catalyzes the initial bis-dioxygenation of AA. nih.govipinnovative.com |
| Cyclooxygenase-1 (COX-1) | Prostaglandin G2 (PGG2) | Prostaglandin H2 (PGH2) | Reduces the 15-hydroperoxyl group of PGG2. nih.govipinnovative.com |
| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | Prostaglandin G2 (PGG2) | Catalyzes the initial bis-dioxygenation of AA. nih.govresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Prostaglandin G2 (PGG2) | Prostaglandin H2 (PGH2) | Reduces the 15-hydroperoxyl group of PGG2. nih.govresearchgate.net |
The enzymatic reactions catalyzed by cyclooxygenases are highly stereospecific. The conversion of arachidonic acid to PGG2 is initiated by the stereoselective abstraction of a specific hydrogen atom (the pro-S hydrogen) from carbon-13 of arachidonic acid by a tyrosyl radical within the COX active site. jci.orgnih.govhmdb.caresearchgate.net This initial step dictates the stereochemistry of the subsequent reactions. The enzyme's structure restrains the conformational changes of the arachidonic acid molecule, guiding the insertion of oxygen and the formation of the endoperoxide ring in a highly controlled manner, which ensures that the resulting PGG2 is synthesized with high stereospecificity. jci.orgacs.org This precision is a hallmark of enzymatic catalysis, distinguishing it from non-enzymatic lipid peroxidation. wikipedia.org
Function of COX-1 and COX-2 in Prostaglandin G2 (PGG2) and Prostaglandin H2 (PGH2) Synthesis
Thromboxane (B8750289) Synthase (THAS) Catalysis of 15-Hydroperoxythromboxane A2 Formation
While the conversion of PGH2 is the canonical pathway for forming Thromboxane A2, research has identified an alternative reaction involving the direct conversion of the intermediate PGG2.
Research using partially purified thromboxane synthase (THAS) from human platelets has demonstrated that this enzyme can directly utilize Prostaglandin G2 (PGG2) as a substrate. nih.govsemanticscholar.org This enzymatic conversion yields two primary products: 12-hydroperoxy-5,8,10-heptadecatrienoic acid and this compound. nih.gov This finding identifies a direct enzymatic route for the formation of this compound from the early prostanoid intermediate PGG2, catalyzed by thromboxane synthase. nih.govresearchgate.netnih.gov
Enzymatic Reaction Mechanisms and Byproducts
The enzymatic synthesis of this compound is a specific transformation within the broader arachidonate (B1239269) cascade. The reaction is catalyzed by thromboxane synthase, an enzyme prominently found in human platelets. This enzyme acts on the substrate Prostaglandin G2 (PGG2), converting it into two primary products. nih.gov
The core mechanism involves an intricate rearrangement of the endoperoxide structure of PGG2. One of the identified products of this enzymatic action is this compound. nih.gov Concurrently, the reaction yields 12-hydroperoxy-5,8,10-heptadecatrienoic acid as a significant byproduct. nih.gov The identity of these products has been confirmed through chemical derivatization; for instance, reduction with stannous chloride converts this compound and its co-product to Thromboxane B2 and 12-hydroxy-5,8,10-heptadecatrienoic acid, respectively. nih.gov
| Enzyme | Substrate | Primary Product | Byproduct |
|---|---|---|---|
| Thromboxane Synthase | Prostaglandin G2 | This compound | 12-hydroperoxy-5,8,10-heptadecatrienoic acid |
Interplay with Other Lipid Oxygenating Enzymes in Eicosanoid Generation
The generation of eicosanoids is not confined to a single linear pathway but involves a complex network of enzymatic activities. Following the initial oxygenation of arachidonic acid, the resulting intermediates can be further metabolized by different classes of enzymes, including lipoxygenases (LOX) and cytochrome P450 (CYP) enzymes. diva-portal.orgnih.gov This interplay creates a diverse array of bioactive lipid mediators.
Lipoxygenases (LOX) and Hydroperoxide Metabolism
Lipoxygenases are a family of enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids, leading to the formation of hydroperoxy derivatives. nih.govbmbreports.org LOX enzymes are classified based on the position of oxygen insertion on the arachidonic acid substrate, such as 5-LOX, 12-LOX, and 15-LOX. bmbreports.orgnih.gov
The initial products of LOX catalysis are unstable hydroperoxides, for example, 15-hydroperoxyeicosatetraenoic acid (15-HpETE) generated by 15-LOX. nih.goveurofinsdiscovery.com These reactive intermediates are typically short-lived and undergo further enzymatic conversion. A primary metabolic fate for these hydroperoxides is rapid reduction to their more stable corresponding hydroxy derivatives (e.g., 15-hydroxyeicosatetraenoic acid or 15-HETE) in a reaction often catalyzed by glutathione (B108866) peroxidases. nih.govnih.gov
Furthermore, the hydroperoxides generated by one LOX enzyme can serve as substrates for another, often in a process known as transcellular metabolism where the intermediate is passed between different cell types. nih.govwikipedia.org For instance, the synthesis of anti-inflammatory mediators called lipoxins can begin with the formation of 15-HpETE by 15-LOX in cells like eosinophils or epithelial cells. nih.gov This 15-HpETE can then be transferred to nearby leukocytes, where the 5-LOX enzyme metabolizes it further to generate lipoxins. nih.gov
| Enzyme Family | Primary Products | Subsequent Metabolites | Metabolic Process Example |
|---|---|---|---|
| Lipoxygenases (LOX) | Hydroperoxyeicosatetraenoic acids (HpETEs) | Hydroxyeicosatetraenoic acids (HETEs), Lipoxins | Reduction of HpETE to HETE via glutathione peroxidase |
Cytochrome P450 Enzymes in Eicosanoid Transformations
Beyond the cyclooxygenase and lipoxygenase pathways, cytochrome P450 (CYP) enzymes represent a third major route for the metabolism of arachidonic acid. nih.govfrontiersin.org This superfamily of heme-containing monooxygenases is involved in the metabolism of a wide array of endogenous and exogenous compounds. mdpi.comtaconic.com In eicosanoid generation, the CYP pathway consists of two main branches. nih.gov
Epoxygenase Pathway : This branch is primarily catalyzed by enzymes from the CYP2C and CYP2J families. diva-portal.orgnih.gov They convert arachidonic acid into various epoxyeicosatrienoic acids (EETs). nih.gov
ω-Hydroxylase Pathway : This branch involves enzymes from the CYP4A and CYP4F families, which hydroxylate arachidonic acid to form hydroxyeicosatetraenoic acids (HETEs), such as 20-HETE. nih.govfrontiersin.org
These CYP-mediated transformations significantly expand the diversity of eicosanoid signaling molecules. The HETEs and EETs produced by CYP enzymes have distinct biological activities compared to those generated by COX or LOX pathways, contributing to the regulation of various physiological processes. frontiersin.org The existence of this pathway underscores the complexity of eicosanoid biosynthesis, where the same precursor, arachidonic acid, can be shunted into different metabolic routes depending on the cellular context and the enzymes expressed. nih.gov
| CYP Pathway Branch | Key Enzyme Families | Primary Products from Arachidonic Acid |
|---|---|---|
| Epoxygenase | CYP2C, CYP2J | Epoxyeicosatrienoic acids (EETs) |
| ω-Hydroxylase | CYP4A, CYP4F | Hydroxyeicosatetraenoic acids (HETEs) |
Metabolism, Degradation, and Biological Inactivation of 15 Hydroperoxythromboxane A2
Spontaneous Hydrolysis and Isomerization Pathways
The structural instability of 15-Hydroperoxythromboxane A2, particularly the strained oxetane (B1205548) ring shared with its more studied counterpart, Thromboxane (B8750289) A2, dictates its propensity for spontaneous degradation in aqueous environments.
Formation of Stable Thromboxane B2 and Related Metabolites
While direct studies on the spontaneous hydrolysis of this compound are limited, the well-documented instability of Thromboxane A2 (TXA2) provides a strong model for its degradation. TXA2 is notoriously unstable in aqueous solution, with a short half-life of approximately 30 seconds, undergoing rapid, non-enzymatic hydrolysis to the biologically inactive Thromboxane B2 (TXB2). mdpi.comuscnk.comwikipedia.orgreactome.orgphysiology.orgresearchgate.net This process involves the cleavage of the oxetane ring.
Given that this compound shares the same fundamental thromboxane structure, it is highly probable that it undergoes a similar spontaneous hydrolysis. This reaction would yield a hydroperoxylated form of Thromboxane B2. Subsequent enzymatic or non-enzymatic reduction of the hydroperoxy group would then lead to the formation of various hydroxylated Thromboxane B2 derivatives. One of the key products identified following the chemical reduction of this compound with stannous chloride is indeed Thromboxane B2, which supports this degradation pathway. nih.gov
Table 1: Spontaneous Hydrolysis of Thromboxane A2
| Feature | Description | Reference(s) |
| Precursor | Thromboxane A2 | mdpi.comuscnk.com |
| Product | Thromboxane B2 | mdpi.comuscnk.comwikipedia.orgreactome.org |
| Half-life of TXA2 | Approximately 30 seconds in aqueous solution | mdpi.comuscnk.comwikipedia.orgahajournals.org |
| Nature of Reaction | Spontaneous, non-enzymatic hydrolysis | mdpi.comreactome.org |
| Biological Activity of Product | Inactive | uscnk.comwikipedia.org |
Enzymatic Degradation Mechanisms and Metabolites
Enzymatic processes play a crucial role in the detoxification and turnover of eicosanoids, including hydroperoxy derivatives like this compound. These pathways primarily involve oxidation and reduction reactions that modify the functional groups of the molecule, altering its biological activity.
Oxidation and Reduction Processes in Eicosanoid Turnover
The primary target for the enzymatic degradation of this compound is the 15-hydroperoxy group. Glutathione (B108866) peroxidases (GPx) are a family of enzymes whose principal biological function is to protect cells from oxidative damage by reducing hydroperoxides to their corresponding alcohols. cabidigitallibrary.orgwikipedia.org
Specifically, selenium-dependent glutathione peroxidase (Se-GSH-Px) has been shown to efficiently reduce the hydroperoxy group of Prostaglandin (B15479496) G2 (PGG2), the precursor to this compound, while being a poor substrate for Prostaglandin H2 (PGH2), which lacks this group. nih.gov This substrate specificity strongly suggests that Se-GSH-Px and other glutathione peroxidases, such as GPx4 which has a high affinity for lipid hydroperoxides, are capable of reducing the 15-hydroperoxy group of this compound. wikipedia.orgnih.govethz.ch This reduction would result in the formation of 15-hydroxythromboxane A2. This more stable, hydroxylated metabolite would then likely undergo spontaneous hydrolysis to 15-hydroxythromboxane B2.
Formation of Co-products and Downstream Molecules from Thromboxane Synthesis
The synthesis of thromboxanes is a branched pathway that yields not only the primary thromboxane molecules but also other significant byproducts. These co-products arise from the same enzymatic reaction that generates thromboxanes from prostaglandin endoperoxides.
Malondialdehyde (MDA) and its Generation
Malondialdehyde (MDA) is a well-known marker of lipid peroxidation and is a notable co-product of thromboxane synthesis. The enzyme thromboxane synthase, in its conversion of PGH2 to TXA2, also catalyzes the formation of MDA. nih.govcaymanchem.comnih.govresearchgate.net Research has shown that thromboxane synthase converts PGH2 into equimolar amounts of TXA2, 12-Hydroxyheptadecatrienoic acid (12-HHT), and MDA. nih.govnih.govnih.gov Therefore, the generation of this compound from PGG2 by thromboxane synthase would be expected to occur alongside the formation of MDA.
12-Hydroxyheptadecatrienoic Acid (12-HHT)
Similar to MDA, 12-Hydroxyheptadecatrienoic acid (12-HHT) is generated as a co-product during the synthesis of Thromboxane A2 from PGH2 by thromboxane synthase. wikipedia.orgnih.govcaymanchem.comnih.govresearchgate.net For many years, 12-HHT was considered an inactive byproduct of this reaction. However, more recent studies have revealed that 12-HHT possesses its own biological activities, including acting as a ligand for the leukotriene B4 receptor 2 (BLT2). nih.govnih.gov The enzymatic reaction catalyzed by thromboxane synthase on PGH2 yields approximately equal amounts of TXA2 and 12-HHT. wikipedia.orgnih.govnih.gov It is therefore understood that the synthesis of this compound from PGG2 is also coupled with the production of a hydroperoxy derivative of 12-HHT, namely 12-hydroperoxy-5,8,10-heptadecatrienoic acid. nih.gov
Table 2: Products of the Thromboxane Synthase Reaction with PGH2
| Product | Molar Ratio (relative to TXA2) | Reference(s) |
| Thromboxane A2 (TXA2) | 1 | nih.govnih.govnih.gov |
| 12-Hydroxyheptadecatrienoic Acid (12-HHT) | 1 | wikipedia.orgnih.govnih.govnih.gov |
| Malondialdehyde (MDA) | 1 | nih.govnih.gov |
Molecular and Cellular Mechanisms of Biological Action of 15 Hydroperoxythromboxane A2
Interaction with Thromboxane (B8750289) (TP) Receptors
As an analogue of Thromboxane A2 (TXA2), 15-Hydroperoxythromboxane A2 exerts its effects by binding to and activating Thromboxane (TP) receptors, which are members of the G-protein coupled receptor (GPCR) superfamily. wikipedia.orgebi.ac.uk Its potency is notable, being approximately 25 times more powerful than its precursor Prostaglandin (B15479496) G2 (PGG2) in inducing platelet aggregation and 30 times more potent in causing contractions of the rabbit aorta. nih.gov
In humans, the TP receptor exists as two distinct isoforms, TPα and TPβ, which arise from the alternative splicing of a single gene located on chromosome 19. nih.gov These isoforms share an identical amino acid sequence for the first 328 residues but differ in their C-terminal cytoplasmic tails. nih.gov TPα is the predominant isoform found in a wide array of tissues, including platelets, vascular smooth muscle, endothelial cells, and the thymus. nih.gov Conversely, TPβ expression is more restricted, though it has been documented in endothelial cells and may vary between fetal and adult tissues. nih.gov While TXA2 demonstrates a similar binding affinity for both isoforms, the expression of TPβ appears to be crucial for the maximal biological activity of certain related compounds like F2-series isoprostanes. nih.gov
| Receptor Isoform | C-Terminal Tail Length | Primary Expression Tissues |
| TPα | 15 amino acids | Platelets, vascular and uterine smooth muscle, endothelial cells, trophoblasts, brain, thymus, intestine, liver nih.gov |
| TPβ | 79 amino acids | Endothelial cells, fetal tissues nih.gov |
Upon activation by agonists like this compound, TP receptors initiate intracellular signaling by coupling to heterotrimeric G-proteins. umn.edunih.gov The specific G-protein activated depends on the receptor isoform. wikipedia.org TPα is known to couple to Gq and Gs proteins, whereas TPβ couples to Gq and Gi proteins. wikipedia.orgnih.gov This differential coupling leads to the modulation of distinct downstream effector enzymes and the generation of second messengers. nih.govwikipedia.org
Gq Activation: Both TPα and TPβ activate the Gq family of G-proteins. This leads to the stimulation of phospholipase C (PLC). nih.govnih.gov
Gs Activation: TPα couples with Gαs, which activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov
Gi Activation: TPβ couples with Gαi, which inhibits adenylate cyclase, resulting in a decrease in cAMP levels. nih.gov
| Receptor Isoform | Coupled G-Proteins | Primary Effector | Effect on cAMP |
| TPα | Gq, Gs wikipedia.orgnih.gov | Phospholipase C, Adenylate Cyclase | Increase nih.gov |
| TPβ | Gq, Gi wikipedia.orgnih.gov | Phospholipase C, Adenylate Cyclase | Decrease nih.gov |
TP Receptor Isoforms (TPα and TPβ) and their Expression
Intracellular Signaling Pathways Modulated by this compound
The activation of G-proteins by the this compound-TP receptor complex triggers a cascade of intracellular events, primarily involving the mobilization of calcium ions and the activation of various protein kinases.
A key consequence of TP receptor activation via the Gq pathway is the stimulation of Phospholipase C (PLC). nih.gov PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. nih.govbmglabtech.com This rapid increase in intracellular Ca2+ concentration is a critical signal for numerous cellular responses, including muscle contraction, cell motility, and platelet aggregation. bmglabtech.comjst.go.jp The elevated Ca2+ levels can also activate other signaling proteins, such as calmodulin, which in turn modulates the activity of various enzymes and ion channels. bmglabtech.com
The second messengers generated following TP receptor activation propagate the signal by activating a variety of downstream protein kinases. wikipedia.org
Protein Kinase C (PKC): The membrane-bound second messenger DAG, in conjunction with the increased intracellular Ca2+, activates members of the Protein Kinase C (PKC) family. nih.gov
Protein Kinase A (PKA): The modulation of cAMP levels through Gs (by TPα) or Gi (by TPβ) directly influences the activity of Protein Kinase A (PKA). nih.gov
Other Kinases: TP receptor signaling is also linked to the activation of other kinase pathways. Both isoforms can phosphorylate and activate the extracellular signal-regulated kinase (ERK) through a Src-kinase-dependent mechanism. nih.gov Furthermore, the Rho/Rho-kinase pathway has been shown to be involved in the vascular contractile responses mediated by TP receptors. researchgate.net
Calcium Ion Mobilization and Associated Responses
Contribution to Reactive Oxygen Species Generation and Oxidative Stress
This compound is intrinsically linked to oxidative stress, both by its chemical nature and by the signaling pathways it initiates. Oxidative stress is defined as an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. nih.gov
The compound's name, this compound, indicates that it is a hydroperoxide. wikipedia.org Hydroperoxides are a prominent class of ROS, which are highly reactive chemical species formed from molecular oxygen. wikipedia.org The enzymatic synthesis of this compound from prostaglandin endoperoxides is a part of the broader process of lipid peroxidation, a hallmark of oxidative stress where ROS attack polyunsaturated fatty acids. sci-hub.rumdpi.com
Furthermore, there is a complex relationship between the activation of the TXA2 pathway and the exacerbation of oxidative stress. nih.gov Studies have shown that increased expression of thromboxane synthase, the enzyme responsible for producing thromboxane A2, is associated with conditions of elevated oxidative stress, such as hypertensive glomerular injury. nih.gov While ROS can be generated through various cellular processes, the signaling initiated by TP receptor agonists can contribute to a cellular environment where oxidative damage is more likely. frontiersin.orgnih.gov This suggests that beyond being a product of lipid peroxidation, this compound can participate in signaling loops that are intertwined with the broader pathophysiology of oxidative stress.
Enzymatic Eicosanoid Generation and ROS Release
The generation of this compound (15-Hp-TxA2) is an intricate enzymatic process closely linked with the production of reactive oxygen species (ROS). This process begins with the release of arachidonic acid from cell membranes, a reaction catalyzed by phospholipase A2 (PLA2). The activity of PLA2 can be heightened by inflammatory cytokines and ROS, leading to an increased availability of arachidonic acid. nih.gov
Once released, arachidonic acid is metabolized by one of three main enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), or cytochrome P450 (P450). nih.govmdpi.com The synthesis of prostanoids, which include prostaglandins (B1171923) and thromboxanes, occurs via the COX pathway. nih.gov Specifically, in platelets, the COX-1 enzyme converts arachidonic acid into the unstable endoperoxide intermediate, Prostaglandin G2 (PGG2). ontosight.ainih.gov
Subsequently, the enzyme thromboxane synthase, found in human platelets, converts PGG2 into two primary products: 12-hydroperoxy-5,8,10-heptadecatrienoic acid and this compound. nih.gov This enzymatic conversion is a critical step in the biosynthesis of thromboxanes. The generation of eicosanoids, including 15-Hp-TxA2, through the COX, LOX, and P450 pathways is accompanied by the production of ROS, such as superoxide (B77818) anion (O₂⁻) and hydroxyl radical (OH•). nih.gov Under normal physiological conditions, these free radicals are balanced by the cell's antioxidant systems. nih.gov However, an increased rate of eicosanoid synthesis can lead to a surge in ROS, contributing to oxidative stress. nih.gov
| Enzyme/Pathway | Substrate | Product(s) | Role in 15-Hp-TxA2 Synthesis & ROS Release |
| Phospholipase A2 (PLA2) | Membrane Phospholipids (B1166683) | Arachidonic Acid | Releases the initial substrate for eicosanoid synthesis. Its activity is increased by inflammatory signals and ROS. nih.gov |
| Cyclooxygenase-1 (COX-1) | Arachidonic Acid | Prostaglandin G2 (PGG2) | Catalyzes the first committed step in the synthesis of thromboxanes from arachidonic acid in platelets. ontosight.ainih.gov |
| Thromboxane Synthase | Prostaglandin G2 (PGG2) | This compound, 12-hydroperoxy-5,8,10-heptadecatrienoic acid | Directly synthesizes 15-Hp-TxA2 from PGG2. nih.gov |
| Lipoxygenase (LOX) & Cytochrome P450 (P450) | Arachidonic Acid | Various eicosanoids (e.g., HETEs, leukotrienes) | Alternative pathways for arachidonic acid metabolism that also contribute to the overall eicosanoid pool and ROS generation. nih.govmdpi.com |
Reciprocal Relationship between Eicosanoids and Redox Environment
A distinct reciprocal relationship exists between eicosanoids and the cellular redox environment. nih.gov The synthesis of eicosanoids, driven by enzymes like COX and LOX, inherently generates ROS, which can alter the redox state of the cell towards a more pro-oxidative environment. nih.govcambridge.org This shift can, in turn, influence the very pathways that produce eicosanoids.
For instance, an environment rich in ROS can enhance the activity of phospholipase A2, leading to a greater release of arachidonic acid and consequently, an amplification of eicosanoid production. nih.gov This creates a positive feedback loop where increased eicosanoid synthesis leads to more ROS, which further stimulates eicosanoid synthesis, potentially exacerbating tissue injury and inflammation. nih.gov
Furthermore, the balance between pro-inflammatory and anti-inflammatory eicosanoids can be influenced by the redox state. Oxidative stress can favor the production of pro-inflammatory lipid mediators. cambridge.org Conversely, antioxidant systems, such as those involving selenoproteins, can modulate eicosanoid production. nih.gov These antioxidant enzymes can reduce lipid hydroperoxides and regulate the activity of key enzymes like COX and LOX, thereby influencing the type and quantity of eicosanoids produced. nih.gov This interplay highlights the delicate balance within the cellular environment, where eicosanoids and the redox state are mutually influential.
| Factor | Influence on Eicosanoid Synthesis | Influence on Redox Environment |
| Eicosanoid Synthesis (COX, LOX, P450 pathways) | Self-perpetuating cycle under certain conditions. | Generates ROS (superoxide anion, hydroxyl radical), contributing to a pro-oxidative state. nih.gov |
| Reactive Oxygen Species (ROS) | Can increase phospholipase A2 activity, leading to higher arachidonic acid release and subsequent eicosanoid production. nih.gov | Defines the cellular redox state; high levels lead to oxidative stress. |
| Antioxidant Systems (e.g., Selenoproteins) | Can reduce lipid hydroperoxides and regulate COX/LOX activity, potentially shifting the balance of eicosanoids produced. nih.gov | Scavenge ROS, maintaining redox homeostasis and mitigating oxidative stress. nih.gov |
| Inflammatory Cytokines | Can increase phospholipase A2 activity, boosting the substrate for eicosanoid synthesis. nih.gov | Often associated with increased ROS production. |
Role in Experimental Biological Models and Mechanistic Investigations
Effects on Platelet Aggregation in In Vitro Systems
15-Hydroperoxythromboxane A2 (15-HPTA2) has been a subject of in vitro studies to understand its role in platelet aggregation, a critical process in hemostasis and thrombosis.
Research has demonstrated that 15-HPTA2 is a significantly more potent inducer of platelet aggregation in human platelet-rich plasma when compared to Prostaglandin (B15479496) G2 (PGG2). nih.gov Studies have reported that the hydroperoxythromboxane is approximately 25 times more potent than PGG2 in causing the aggregation of human platelets. nih.gov This stark difference in potency highlights the significant biological activity of 15-HPTA2 in the context of platelet function.
| Compound | Relative Potency in Platelet Aggregation (vs. PGG2) |
| This compound | ~25 times more potent |
| Prostaglandin G2 | Baseline |
This table summarizes the comparative potency of this compound and Prostaglandin G2 in inducing human platelet aggregation in vitro.
The activation of platelets is a complex cascade of events involving various agonists and signaling pathways. wfh.orgaustinpublishinggroup.comreactome.org Thromboxane (B8750289) A2 (TXA2), a closely related compound to 15-HPTA2, is a known potent activator of platelets. nih.govmdpi.com TXA2 and its precursors, like PGG2, act on thromboxane receptors (TP receptors) on the platelet membrane. mdpi.comnih.gov This interaction primarily activates Gq and G12/G13 G-protein signaling pathways. nih.gov
Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). nih.gov This cascade results in the activation of protein kinase C (PKC) and an increase in intracellular calcium levels, both of which are crucial for platelet activation. nih.gov The G12/G13 pathway activation leads to the activation of Rho/Rho-kinase, which is involved in the regulation of myosin light chain (MLC) phosphorylation, a key step in the initial shape change of platelets upon activation. nih.gov While the specific mechanisms of 15-HPTA2 are not as extensively detailed, its structural similarity and potent pro-aggregatory effects suggest it likely operates through similar thromboxane receptor-mediated pathways to induce platelet activation.
Potency Compared to Prostaglandin G2 in Human Platelet-Rich Plasma
Vascular Reactivity Studies in Animal Models
The effects of 15-HPTA2 have also been investigated in the context of vascular reactivity, particularly its ability to induce contractions in vascular smooth muscle.
In experimental studies using rabbit aorta, 15-HPTA2 has been shown to be a potent inducer of contractions. nih.gov Its potency in this regard has been reported to be approximately 30 times greater than that of PGG2. nih.gov This potent contractile activity extends to vascular smooth muscle cells in general. nih.gov The mechanism of action is believed to involve the influx of calcium ions upon binding to its receptor, which directly triggers the contraction of smooth muscle cells. nih.gov
| Compound | Relative Potency in Inducing Rabbit Aorta Contraction (vs. PGG2) |
| This compound | ~30 times more potent |
| Prostaglandin G2 | Baseline |
This table illustrates the comparative potency of this compound and Prostaglandin G2 in causing contractions of the rabbit aorta.
The modulation of vascular smooth muscle responses is a key area of investigation. Thromboxane A2 receptor agonists have been shown to induce cellular hypertrophy in cultured rat aortic smooth muscle cells. nih.gov Conversely, substances that elevate cellular cAMP, such as prostacyclin analogues, can counteract these effects. nih.gov While direct studies on 15-HPTA2's long-term modulatory effects are less common, its potent contractile action suggests a significant role in influencing vascular smooth muscle tone and potentially contributing to phenotypic modulation in response to various stimuli. plos.orgbmbreports.org
Induction of Contractions in Rabbit Aorta and Vascular Smooth Muscle
Involvement in Pathophysiological Processes in Non-Human Experimental Models
The potent biological activities of 15-HPTA2 and related compounds suggest their involvement in various pathophysiological processes. In a rabbit model of diabetes, an abnormal release of 15-hydroxyeicosatetraenoic acid (15-HETE), a related eicosanoid, has been linked to endothelial cell dysfunction and increased vasoconstriction through interaction with prostaglandin H2 (PGH2)/thromboxane A2 (TXA2) receptors. nih.gov Furthermore, studies on chronic hypoxia in rabbits have shown enhanced synthesis of other 15-lipoxygenase metabolites that cause vasorelaxation, indicating the complex and context-dependent role of this enzymatic pathway in vascular function. nih.gov While direct evidence for 15-HPTA2's specific role in these models is limited, its potent vasoconstrictor and platelet-aggregating properties strongly suggest its potential contribution to pathologies involving vascular occlusion and inflammation.
Role in In Vitro Cellular Processes
Research into the in vitro effects of this compound (15-HpTxA2) has primarily focused on its powerful actions on platelets and vascular smooth muscle. It is an enzymatically derived product, synthesized from prostaglandin G2 (PGG2) by thromboxane synthase, an enzyme found in human platelets. nih.gov
Studies have demonstrated that 15-HpTxA2 is a highly potent biological agent. Its effects on platelet aggregation and vascular contraction have been quantified in comparative studies. In human platelet-rich plasma, 15-HpTxA2 is a formidable inducer of aggregation. researchgate.net It is also a powerful vasoconstrictor, causing significant contractions of vascular tissues like the rabbit aorta. researchgate.net
The biological potency of 15-HpTxA2 is notably greater than its precursor, PGG2. This highlights the critical nature of the enzymatic conversion step in generating a highly active mediator in the thromboxane pathway.
Table 1: Comparative Potency of 15-HpTxA2 vs. PGG2
| Biological Process | Compound | Relative Potency | Source |
|---|---|---|---|
| Platelet Aggregation | This compound | ~25 times more potent than PGG2 | researchgate.net |
| Aortic Contraction | This compound | ~30 times more potent than PGG2 | researchgate.net |
These in vitro findings establish 15-HpTxA2 as a significant downstream effector in the arachidonic acid cascade, with its primary actions being the promotion of thrombosis and vasoconstriction.
Contribution to Mechanistic Aspects of Disease Models (e.g., vascular, inflammatory, neurobiological in animals)
The potent in vitro activities of this compound provide a basis for understanding its mechanistic contribution to various animal models of disease.
Vascular Disease Models
In animal models of vascular disease, such as thrombosis and atherosclerosis, the actions of 15-HpTxA2 are of direct mechanistic relevance. researchgate.net Models of thrombosis are often created by inducing venous stasis or endothelial injury, leading to the formation of a thrombus. amegroups.cnamegroups.org The powerful platelet-aggregating effect of 15-HpTxA2 directly contributes to the growth and stabilization of such thrombi. researchgate.net
Similarly, in models of atherosclerosis, which can be induced in animals like mice and rabbits through high-fat diets or genetic modification, the development of atherosclerotic plaques is a key feature. nih.govnih.govmdpi.com The vasoconstrictive properties of 15-HpTxA2 can contribute to the pathophysiology within these models by influencing vascular tone and blood flow around developing plaques. researchgate.net Furthermore, the thromboxane pathway, in general, is implicated in atherogenesis. nih.gov Studies using thromboxane A2 receptor antagonists in diabetic mouse models have shown a reduction in the acceleration of atherosclerosis, supporting the mechanistic involvement of this signaling axis. nih.gov
Inflammatory Disease Models
15-HpTxA2 is a product of the arachidonic acid metabolic pathway, which is central to the inflammatory process. nih.gov Animal models of acute inflammation can be induced by the topical application of arachidonic acid, which is then converted into various pro-inflammatory eicosanoids, including prostaglandins (B1171923) and thromboxanes. encyclopedia.pub In such models, the synthesis of 15-HpTxA2 is an integral part of the induced inflammatory cascade, contributing to the vascular changes, such as altered blood flow and edema, that characterize the inflammatory response.
Neurobiological Disease Models
In the context of neurobiological disorders, particularly those with a vascular or inflammatory component, 15-HpTxA2 is a potential mechanistic contributor. Animal models of ischemic stroke, for instance, are frequently created by occluding a cerebral artery, such as the middle cerebral artery, which leads to ischemia and infarction. nih.govnih.gov The potent vasoconstrictor and platelet-aggregating actions of 15-HpTxA2 are mechanistically relevant to the processes of vessel occlusion and thrombus formation that are central to these models. researchgate.net
Advanced Analytical Methodologies for the Detection and Quantification of 15 Hydroperoxythromboxane A2
Chromatographic Techniques for Separation and Identification
The separation and identification of 15-Hydroperoxythromboxane A2 from complex biological matrices is a critical first step in its analysis. Chromatographic techniques are essential for isolating the target analyte from other structurally similar eicosanoids to prevent interference and ensure accurate quantification.
High-Performance Liquid Chromatography (HPLC) and its Variants
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of prostanoids, including thromboxane (B8750289) derivatives. nih.gov Reversed-phase (RP-HPLC) is the most common modality used for separation. In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile, often with a small amount of acid (e.g., acetic or formic acid) to improve peak shape and ionization efficiency. nih.govahajournals.org
For the separation of enantiomers, such as the different stereoisomers of hydroxyeicosatetraenoic acids (HETEs) which are related to thromboxane metabolism, chiral HPLC is employed. mdpi.comnih.gov This technique uses a chiral stationary phase to differentiate between enantiomers, which is critical for studying the stereospecificity of enzymatic pathways. nih.gov While specific applications for this compound are not extensively detailed, the principles established for separating similar eicosanoids are directly applicable. mdpi.commdpi.com
Table 1: Typical HPLC Parameters for Prostanoid Analysis
| Parameter | Description | Common Application |
|---|---|---|
| Column | Chiracel OJ-RH, C18 (e.g., Accucore C30) mdpi.comnih.gov | Chiral separations, Reversed-phase separations |
| Mobile Phase | Acetonitrile/Methanol/Water (with acidic modifier like formic or acetic acid) ahajournals.orgmdpi.com | Gradient elution for separating compounds with varying polarities |
| Detector | UV Absorbance, Mass Spectrometry (MS) nih.govnih.gov | UV for quantitation of known standards, MS for identification and high-sensitivity quantitation |
| Column Temp. | 25-40 °C mdpi.com | Optimized to achieve the best resolution between closely eluting peaks |
Gas Chromatography-Mass Spectrometry (GC/MS) Applications
Gas Chromatography-Mass Spectrometry (GC/MS) is a highly sensitive and accurate method for quantifying eicosanoids. nih.gov However, due to the low volatility and polar nature of compounds like this compound, chemical derivatization is a mandatory prerequisite for GC analysis. semanticscholar.orggcms.cz A common derivatization strategy involves converting the carboxylic acid group to a pentafluorobenzyl (PFB) ester and the hydroxyl/hydroperoxy groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov This process increases the analyte's volatility and thermal stability, allowing it to pass through the GC column.
When coupled with mass spectrometry, particularly using electron-capture negative-ion chemical ionization (ECNICI), GC/MS can achieve exceptional sensitivity, making it suitable for detecting the trace amounts of eicosanoids found in biological samples. nih.gov The mass spectrometer separates and detects the derivatized ions, providing both qualitative and quantitative data. thermofisher.com
Ultra-High Performance Liquid Chromatography Quadrupole Orbitrap High Resolution Mass Spectrometry (UPLC-Q/Orbitrap-HRMS)
The coupling of Ultra-High Performance Liquid Chromatography (UPLC) with a Quadrupole Orbitrap High-Resolution Mass Spectrometer (HRMS) represents a state-of-the-art platform for lipidomics. frontiersin.orgnih.gov UPLC systems use columns with smaller particle sizes (<2 µm) than traditional HPLC, resulting in faster analysis times, higher resolution, and improved sensitivity. nih.gov
The Q-Orbitrap mass analyzer provides very high-resolution and accurate mass measurements, which allows for the confident identification of compounds based on their exact mass. nih.gov This high degree of specificity reduces the ambiguity of identification, which is particularly important in complex lipid matrices where numerous isomers may be present. Untargeted lipidomics studies using UPLC-Q-Orbitrap HRMS can identify hundreds of lipid molecules in a single run, providing a comprehensive profile of metabolic changes. nih.govmdpi.com This powerful technique is well-suited for identifying and quantifying specific eicosanoids like this compound and its metabolites within a broader lipid profile. nih.govresearchgate.net
Spectrometric Detection and Quantification Methods
Following chromatographic separation, mass spectrometry is the definitive technique for the structural elucidation and quantification of this compound.
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry, especially tandem mass spectrometry (MS/MS), is indispensable for analyzing hydroperoxy-containing lipids. nih.govacs.org In negative ion electrospray ionization (ESI), lipid hydroperoxides readily form [M-H]⁻ ions. nih.govcore.ac.uk
During MS/MS analysis, this precursor ion is fragmented through collision-induced dissociation (CID) to produce characteristic product ions. A key fragmentation pathway for hydroperoxyeicosatetraenoic acids (HPETEs), which are structurally analogous to this compound, is the neutral loss of a water molecule (H₂O). nih.govacs.org The resulting [M-H-H₂O]⁻ ion can be further fragmented to yield ions that are diagnostic of the hydroperoxide group's original position. nih.gov For 15-HPETE, a characteristic fragment ion is observed at a mass-to-charge ratio (m/z) of 113, resulting from the cleavage of the double bond allylic to the hydroperoxide. nih.govacs.orgcore.ac.uk Another structurally informative ion for 15-HPETE appears at m/z 219. nih.govcore.ac.uk These specific fragmentation patterns allow for the unambiguous identification of the analyte.
Table 2: Characteristic Mass Spectrometry Fragments for 15-HPETE (Analogue for this compound)
| Precursor Ion (m/z) | Ionization Mode | Key Fragment Ions (m/z) | Fragmentation Origin | Reference |
|---|---|---|---|---|
| 335.2 ([M-H]⁻) | Negative ESI | 317.2 ([M-H-H₂O]⁻) | Loss of water from the hydroperoxide group | nih.gov |
| 335.2 ([M-H]⁻) | Negative ESI | 113 | Cleavage of the double bond allylic to the hydroperoxide | nih.govacs.orgcore.ac.uk |
| 335.2 ([M-H]⁻) | Negative ESI | 219 | Charge-driven allylic fragmentation | nih.govcore.ac.uk |
Considerations for Sensitivity and Specificity
Achieving high sensitivity and specificity is paramount for the accurate measurement of low-abundance signaling lipids like this compound.
Sensitivity: The ability to detect minute quantities of the analyte is crucial. For GC/MS, ECNICI significantly enhances sensitivity for electrophilic derivatives like PFB esters. nih.gov In LC-MS, techniques such as derivatizing the analyte with an electron-capturing group can boost the signal. nih.gov The inherent efficiency of modern ESI sources combined with advanced detectors in mass spectrometers allows for detection at the picomolar or even lower concentrations. nih.govub.edu
Specificity: The ability to distinguish the analyte from other interfering substances is key to avoiding false positives. High-resolution mass spectrometry (HRMS), such as that provided by Orbitrap analyzers, offers excellent specificity by measuring masses with high accuracy, allowing differentiation between molecules with very similar nominal masses. nih.gov In tandem mass spectrometry with triple quadrupole instruments, specificity is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). nih.govnih.gov In this approach, the instrument is set to detect only a specific precursor ion and its characteristic product ion(s), effectively filtering out noise from other compounds and providing highly specific and quantitative data. nih.govacs.org
Challenges in Analytical Study Due to Compound Instability
The analytical study of this compound (15-HPTxA2) is fraught with significant challenges, primarily stemming from its inherent chemical instability. As a prostaglandin (B15479496) endoperoxide and a hydroperoxy derivative, 15-HPTxA2 is an exceptionally short-lived molecule, which complicates its detection and accurate quantification in biological systems. scispace.comnih.gov
A major challenge in the analysis of 15-HPTxA2 is its rapid degradation. Thromboxane A2 itself is notoriously unstable, with a half-life of about 30 seconds in aqueous solutions, spontaneously hydrolyzing to the inactive Thromboxane B2. mdpi.com The presence of a hydroperoxy group in 15-HPTxA2 further contributes to its instability. Prostaglandin endoperoxides, the structural class to which 15-HPTxA2 belongs, are known to be highly labile and readily undergo rearrangement and degradation. scispace.compnas.org This instability is not only a characteristic of the molecule itself but is also influenced by the sample matrix and handling procedures. The presence of water or protic solvents can accelerate the degradation of the endoperoxide and hydroperoxide functionalities. pnas.org
Furthermore, the quantification of eicosanoids like 15-HPTxA2 is challenging due to their very low endogenous concentrations, often in the picomolar to nanomolar range. nih.gov This necessitates highly sensitive analytical methodologies. The inherent instability of 15-HPTxA2 means that any delay or inappropriate handling during sample collection, storage, and preparation can lead to significant loss of the analyte, resulting in an underestimation of its true concentration.
Another significant hurdle is the potential for artificial formation of such compounds ex vivo after sample collection and during sample preparation. nih.gov The enzymatic and non-enzymatic oxidation of precursor fatty acids can continue post-collection if not properly quenched, leading to erroneously high measurements. The complexity of biological matrices, such as plasma or tissue homogenates, also presents a challenge, as other components can interfere with the analysis or suppress the analyte signal in techniques like mass spectrometry. nih.gov
Due to these stability issues, direct measurement of 15-HPTxA2 is rarely undertaken. Instead, researchers often rely on the measurement of its more stable downstream metabolites. However, this indirect approach may not fully capture the transient and localized signaling roles of the parent compound. The development of analytical methods for 15-HPTxA2 must therefore incorporate strategies to minimize degradation, such as rapid sample processing at low temperatures, the use of antioxidants, and immediate derivatization or extraction into a non-aqueous environment.
Validation Principles for Analytical Procedures
The validation of any analytical method intended for the quantification of this compound, or its more stable surrogates, is critical to ensure the reliability and accuracy of the results. Given the challenges associated with eicosanoid analysis, a comprehensive validation process following established guidelines is imperative. nih.gov The most common and robust analytical technique for this class of compounds is liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high selectivity and sensitivity. nih.govub.edu The key validation parameters are detailed below.
Specificity
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. google.com For 15-HPTxA2 analysis, this is particularly important due to the presence of numerous structurally similar and isomeric eicosanoids in biological samples. nih.govmdpi.com Specificity is typically established by comparing the chromatograms of blank samples with those of samples spiked with the analyte and any potential interfering substances. In LC-MS/MS, specificity is greatly enhanced by using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.gov The retention time of the analyte should also be consistent and well-resolved from other peaks. nih.gov
Precision
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Intra-assay precision (repeatability): The precision obtained when the analysis is carried out by the same operator, using the same equipment, over a short period.
Inter-assay precision (intermediate precision): The precision obtained when the analysis is carried out in the same laboratory but on different days, by different operators, or with different equipment.
For bioanalytical methods, an acceptance criterion for precision is typically an RSD of ≤15% for quality control samples, and ≤20% for the lower limit of quantitation. nih.gov
Accuracy
Accuracy denotes the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. It is often determined by recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the assay is calculated. nih.gov For bioanalytical methods, the mean accuracy should be within ±15% of the nominal value, and within ±20% at the lower limit of quantitation. nih.gov
Detection Limit (LOD)
The limit of detection is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that produces a signal-to-noise ratio of at least 3:1. mdpi.com
Quantitation Limit (LOQ)
The limit of quantitation is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is commonly defined as the concentration that produces a signal-to-noise ratio of 10:1, or it can be the lowest point on the calibration curve that meets the acceptance criteria for precision and accuracy (typically ≤20% RSD and within ±20% of the nominal value). nih.govmdpi.com
The following table presents typical LOQ values for related eicosanoids and thromboxane metabolites from validated LC-MS/MS methods, illustrating the sensitivity required for such analyses.
| Analyte | Method | Matrix | Lower Limit of Quantitation (LLOQ) | Reference |
| 2,3-dinor-TXB₂ | UPLC-MS/MS | Urine | 0.1 ng/mL | nih.gov |
| 11-dh-TXB₂ | UPLC-MS/MS | Urine | 0.05 ng/mL | nih.gov |
| 15-HETE | LC-MS/MS | Rat Brain | 2 pg | nih.gov |
| PGE₂ | UPLC-MS/MS | Cell Culture | 30 pg | mdpi.com |
| Various Eicosanoids | LC-MS/MS | Serum, Sputum, BALF | 0.2 to 3 ng/mL | nih.gov |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. scribd.com This provides an indication of its reliability during normal usage. For an LC-MS/MS method, robustness would be tested by intentionally varying parameters such as the mobile phase composition, pH, flow rate, and column temperature. acs.orgnih.gov The method is considered robust if the results remain within acceptable limits of precision and accuracy despite these minor changes.
The following table provides an example of precision and accuracy data from a validated LC-MS/MS method for thromboxane metabolites, which is indicative of the performance expected from a robust analytical procedure.
| Analyte | Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) | Reference |
| Thromboxane Metabolites | Low | 2.79% - 13.01% | 4.45% - 13.67% | 92.95% - 104.90% | nih.gov |
| Thromboxane Metabolites | Medium | 2.79% - 13.01% | 4.45% - 13.67% | 92.95% - 104.90% | nih.gov |
| Thromboxane Metabolites | High | 2.79% - 13.01% | 4.45% - 13.67% | 92.95% - 104.90% | nih.gov |
Theoretical Implications and Future Directions in 15 Hydroperoxythromboxane A2 Research
Elucidation of Uncharacterized Biosynthetic and Metabolic Enzymes
The enzymatic machinery governing the lifecycle of 15-HPTxA2 is not fully characterized, presenting a significant gap in our understanding. Early research demonstrated that a partially purified thromboxane (B8750289) synthase from human platelets can convert prostaglandin (B15479496) G2 (PGG2) into 15-HPTxA2 and 12-hydroperoxy-5,8,10-heptadecatrienoic acid. nih.govontosight.ai This enzyme, later identified as a cytochrome P450 enzyme, TBXAS1, is a key player in the biosynthesis. wikipedia.org However, the "partially purified" nature of the initial preparations suggests that other protein cofactors or regulatory subunits may be essential for its precise activity and the specific production of 15-HPTxA2.
Future research should focus on the complete characterization of the enzymatic complex responsible for 15-HPTxA2 synthesis. This includes identifying any accessory proteins that modulate TBXAS1 activity and specificity. Furthermore, the metabolic fate of 15-HPTxA2 is largely unknown. The enzymes responsible for its degradation and the identity of its downstream metabolites are yet to be identified. Unraveling these metabolic pathways is crucial for understanding the duration and scope of 15-HPTxA2 signaling.
Future Research Priorities:
Complete Characterization of the 15-HPTxA2 Biosynthetic Complex:
Identification and functional analysis of potential regulatory proteins or co-factors of TBXAS1.
Investigation into the tissue-specific expression and regulation of the enzymes involved in 15-HPTxA2 synthesis.
Identification of Metabolic Enzymes and Pathways:
Screening for enzymes that metabolize 15-HPTxA2 in various cell types and tissues.
Characterization of the resulting metabolites and their biological activities.
Discovery of Novel Cellular Receptors and Intracellular Targets
15-HPTxA2 is a potent platelet aggregator and vasoconstrictor, with effects reported to be approximately 25 to 30 times more potent than its precursor, PGG2. nih.gov It is widely assumed that these effects are mediated through the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor. chemsrc.com However, it remains to be definitively determined whether 15-HPTxA2 acts as a direct agonist on the TP receptor or if its effects are a result of its conversion to or mimicry of thromboxane A2 (TxA2).
A compelling area for future investigation is the potential existence of a specific receptor for 15-HPTxA2. The distinct chemical structure of 15-HPTxA2, with its hydroperoxy group, could allow for unique interactions with a yet-to-be-discovered receptor, leading to specific downstream signaling events. The identification of such a receptor would open up new avenues for targeted pharmacological intervention.
Beyond cell surface receptors, the intracellular targets of 15-HPTxA2 are also a mystery. Its high reactivity suggests that it may interact with intracellular proteins, lipids, and nucleic acids, potentially modulating their function through oxidative modifications.
Key Research Questions:
Does 15-HPTxA2 have a unique cellular receptor distinct from the TP receptor?
What are the specific intracellular signaling pathways activated by 15-HPTxA2? ebi.ac.ukwikipedia.orgthermofisher.comtocris.comresearchgate.net
What are the direct intracellular binding partners and targets of 15-HPTxA2?
Development of Specific Molecular Probes and Pharmacological Tools for Mechanistic Inquiry
A major impediment to the detailed study of 15-HPTxA2 is the lack of specific molecular probes and pharmacological tools. The development of such tools is paramount for delineating its precise roles in complex biological systems.
Future Developmental Needs:
Specific Inhibitors: The design and synthesis of potent and specific inhibitors of the enzymes responsible for 15-HPTxA2 biosynthesis would allow for the selective depletion of this mediator, helping to elucidate its specific functions. nih.govpatsnap.com
Fluorescent Probes: The creation of fluorescently labeled analogs of 15-HPTxA2 or specific fluorescent probes that bind to it would enable real-time imaging of its subcellular localization, trafficking, and interactions with other molecules. thno.orgthno.orgmdpi.comthermofisher.comnih.gov
Stable Analogs: Given the inherent instability of 15-HPTxA2, the development of stable, biologically active analogs would be invaluable for in-depth pharmacological studies.
The availability of these tools would facilitate a more precise investigation of the mechanistic underpinnings of 15-HPTxA2 action.
Investigation of Interplay with Other Lipid Mediators in Complex Biological Systems
The eicosanoid network is characterized by intricate cross-talk between its various branches, including prostaglandins (B1171923), leukotrienes, and lipoxins. hmdb.caethernet.edu.et The physiological or pathological outcome of an inflammatory or thrombotic event is often determined by the balance between these different mediators. nih.gov The specific interplay between 15-HPTxA2 and other lipid mediators is an area ripe for exploration.
For instance, it is unknown how 15-HPTxA2 influences the biosynthesis or signaling of prostaglandins and leukotrienes, or vice versa. Understanding these interactions is critical for a holistic view of its role in health and disease.
Areas for Future Investigation:
Cross-talk with Prostaglandins: Does 15-HPTxA2 modulate the activity of prostaglandin synthases or their receptors?
Interaction with the Leukotriene Pathway: How does 15-HPTxA2 affect the 5-lipoxygenase pathway and the production of leukotrienes?
Integrated Lipidomics Approaches: Utilizing advanced mass spectrometry-based lipidomics to comprehensively map the changes in the lipid mediator profile in response to 15-HPTxA2.
Advancements in In Vitro and In Vivo Experimental Model Systems for Mechanistic Research
To translate our understanding of 15-HPTxA2 from the molecular to the organismal level, the development and application of sophisticated experimental models are essential.
In Vitro Models:
While traditional 2D cell cultures have their utility, the development of more physiologically relevant 3D cell culture models, such as organoids and spheroids, will be crucial. mdpi.commdpi.com These models can better recapitulate the complex cellular interactions and microenvironment of tissues, providing a more accurate platform to study the effects of 15-HPTxA2. Co-culture systems, for example, could be used to investigate the interplay between platelets, endothelial cells, and smooth muscle cells in response to this mediator.
In Vivo Models:
The generation of genetically modified animal models, such as knockout or knock-in mice for the enzymes involved in 15-HPTxA2 synthesis, would be a powerful tool to dissect its in vivo functions. nih.govnih.govmdpi.commdpi.comfrontiersin.org These models would be invaluable for studying the role of 15-HPTxA2 in diseases such as thrombosis, atherosclerosis, and inflammatory disorders. Furthermore, the use of animal models of specific human diseases will be critical to validate the therapeutic potential of targeting the 15-HPTxA2 pathway. mdpi.com
| Research Area | Current Status | Future Directions |
| Biosynthesis & Metabolism | Partially purified thromboxane synthase (TBXAS1) identified. nih.govontosight.aiwikipedia.org | Complete characterization of the biosynthetic complex; Identification of metabolic enzymes and pathways. |
| Receptors & Targets | Effects presumed to be via TP receptor. chemsrc.com | Search for specific receptors; Identification of intracellular targets and signaling pathways. ebi.ac.ukwikipedia.orgthermofisher.comtocris.comresearchgate.net |
| Probes & Tools | Lack of specific tools. | Development of specific inhibitors, fluorescent probes, and stable analogs. nih.govpatsnap.comthno.orgthno.orgmdpi.comthermofisher.comnih.gov |
| Lipid Mediator Interplay | General understanding of eicosanoid cross-talk. hmdb.caethernet.edu.etnih.gov | Investigation of specific interactions with prostaglandins and leukotrienes. |
| Experimental Models | Limited specific models. | Development of advanced 3D in vitro models and genetically modified in vivo models. mdpi.commdpi.comnih.govnih.govmdpi.commdpi.comfrontiersin.org |
Q & A
Q. What enzymatic pathways are involved in the biosynthesis of 15-Hydroperoxythromboxane A2, and what substrates are critical for its formation?
The biosynthesis of this compound (15-HP-TXA2) involves thromboxane synthase acting on prostaglandin endoperoxides (e.g., PGH2) under oxidative conditions. Hammarström (1979) demonstrated that 15-HP-TXA2 is enzymatically synthesized via oxygenation of arachidonic acid derivatives, requiring specific hydroperoxy precursors and controlled oxygen tension . Key substrates include 12-hydroperoxy-5,8,10-heptadecatrienoic acid (12-HPHTE), with reaction yields influenced by enzyme purity and cofactor availability (e.g., glutathione) .
Q. What analytical techniques are recommended for detecting this compound in biological samples, and what are their limitations?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in distinguishing 15-HP-TXA2 from structurally similar thromboxanes. However, challenges include its instability during sample preparation, necessitating rapid quenching of enzymatic activity (e.g., using methanol at -80°C) and derivatization to stabilize hydroperoxy groups . Alternative methods like ELISA may cross-react with other thromboxane metabolites, requiring validation via spiked recovery experiments .
Q. How does this compound interact with platelet aggregation pathways compared to thromboxane A2 (TXA2)?
15-HP-TXA2 exhibits dual roles: it potentiates platelet aggregation at low concentrations via thromboxane receptor activation but inhibits aggregation at higher concentrations by competing with TXA2 for receptor binding. Experimental models using washed human platelets have shown dose-dependent effects, with IC50 values varying based on donor-specific receptor density . Comparative studies require careful calibration of agonist concentrations (e.g., collagen or ADP) to isolate 15-HP-TXA2-specific effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different in vitro and in vivo models?
Discrepancies often arise from differences in model systems (e.g., species-specific thromboxane receptor isoforms) or assay conditions (e.g., oxygen levels altering hydroperoxide stability). A systematic approach includes:
- Cross-validation : Replicating studies in parallel models (e.g., human vs. murine platelets) .
- Inhibitor controls : Using selective thromboxane synthase inhibitors (e.g., ozagrel) to isolate 15-HP-TXA2 effects .
- Meta-analysis : Pooling data from studies with standardized protocols (e.g., platelet-rich plasma vs. whole blood) to identify confounding variables .
Q. What experimental design considerations are critical for studying the role of this compound in lipid peroxidation and oxidative stress?
Key factors include:
- Temporal resolution : Sampling at multiple timepoints to capture transient hydroperoxide formation .
- Biological replicates : ≥3 replicates per condition to account for inter-individual variability in antioxidant enzyme levels (e.g., glutathione peroxidase) .
- Positive/Negative controls : Using malondialdehyde (MDA) as a lipid peroxidation marker and antioxidants (e.g., vitamin E) to confirm 15-HP-TXA2-specific oxidative effects . Frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) ensure rigor. For example:
"In human endothelial cells (P), does 15-HP-TXA2 exposure (I) compared to TXA2 (C) increase ROS production (O) within 60 minutes (T)?" .
Q. How can the stability of this compound be optimized during ex vivo experiments to ensure reproducibility?
- Sample handling : Immediate snap-freezing in liquid nitrogen and storage under argon gas to prevent autoxidation .
- Antioxidant cocktails : Adding butylated hydroxytoluene (BHT) and deferoxamine to chelate metal ions that catalyze degradation .
- Real-time monitoring : Using fluorescent probes (e.g., BODIPY 581/591 C11) to track hydroperoxide stability during assays .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
